L-Cysteine S-sulfate sodium salt sesquihydrate is a naturally occurring sulfonic acid derivative of the amino acid cysteine. This compound is notable for its role in various biological processes and potential applications in scientific research. It is classified under organic compounds, specifically as a derivative of cysteine, and carries the Chemical Abstracts Service number 150465-29-5. The empirical formula is with a molecular weight of approximately 500.45 g/mol .
L-Cysteine S-sulfate sodium salt sesquihydrate can be sourced from various suppliers, including Sigma-Aldrich and EMD Millipore, which provide it for research purposes in organic synthesis and biochemical studies . It is classified as an amino acid derivative and a sulfonic acid, which places it within both organic and biochemical classifications.
The synthesis of L-Cysteine S-sulfate sodium salt sesquihydrate typically involves the sulfation of L-cysteine, which can be achieved through various chemical methods. One common approach includes the use of sulfur trioxide-pyridine complexes to introduce the sulfate group onto the cysteine structure. This method allows for the selective formation of the S-sulfate group while preserving the integrity of the amino acid backbone .
The synthesis often requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are employed to monitor the reaction progress and characterize the final product .
The molecular structure of L-Cysteine S-sulfate sodium salt sesquihydrate features a central carbon skeleton derived from cysteine, with a sulfate group attached to the sulfur atom. The sesquihydrate form indicates that for every two molecules of the compound, there is one and a half molecules of water associated with it.
L-Cysteine S-sulfate sodium salt sesquihydrate can participate in various chemical reactions typical for amino acids and sulfates. It can undergo hydrolysis under acidic or basic conditions, leading to the release of cysteine and sulfate ions. Additionally, it may react with electrophiles due to its nucleophilic sulfur atom.
Reactions involving this compound often require specific conditions to favor desired pathways, such as controlling temperature, solvent choice, and reaction time. For example, hydrolysis can be accelerated by increasing temperature or using catalysts .
In biological systems, L-Cysteine S-sulfate sodium salt sesquihydrate acts as a precursor for various biochemical pathways. It can participate in redox reactions due to its thiol group, contributing to cellular antioxidant defenses. The sulfate moiety may also play roles in cellular signaling pathways.
Research indicates that this compound can influence neurotransmitter systems by acting as an agonist at certain receptors, such as N-methyl-D-aspartate receptors, which are critical for synaptic plasticity and memory functions .
Relevant analyses often include spectroscopic methods (e.g., infrared spectroscopy) to identify functional groups and confirm structural integrity .
L-Cysteine S-sulfate sodium salt sesquihydrate has several scientific uses:
This compound's unique properties make it valuable in both research settings and potential therapeutic applications .
L-Cysteine S-sulfate sodium salt sesquihydrate (systematically named as S-sulfocysteine) serves as a modified amino acid derivative specifically engineered to overcome inherent limitations of conventional L-cysteine in mammalian cell culture processes. This compound enables significant intensification of fed-batch bioprocessing through enhanced solubility and stability characteristics. Unlike native cysteine, which demonstrates poor solubility and oxidative instability in cell culture media, this modified cysteine derivative achieves solubility up to 1.3 M at room temperature in aqueous solutions while maintaining stability at neutral pH ranges [1] [3]. This physicochemical profile permits formulation of highly concentrated feeds without precipitation issues that typically plague unmodified cysteine formulations.
The integration of L-cysteine S-sulfate sodium salt sesquihydrate into fed-batch bioreactor operations delivers multiple process optimization benefits. By replacing conventional cysteine, this compound eliminates the requirement for alkaline feed solutions (typically pH > 11) previously necessary to maintain cysteine solubility. This directly translates to reduced process complexity through consolidation of feed streams, decreased contamination risks by minimizing feed preparation steps, and enhanced feed stability during room temperature storage [1] [6]. Implementation allows biomanufacturers to achieve higher cell densities and extended culture durations through stable nutrient delivery, ultimately increasing volumetric productivity in bioreactor systems designed for therapeutic protein production.
Table: Comparative Performance Characteristics in Fed-Batch Processes
Parameter | Conventional Cysteine | L-Cysteine S-Sulfate Replacement |
---|---|---|
Maximum Solubility at Neutral pH | < 50 mM | 1.3 M |
Feed Solution pH Requirement | > 11 (alkaline) | 7.0 (neutral) |
Feed Stability at Room Temperature | Limited (hours) | Extended (days) |
Feed Preparation Complexity | High (specialized handling) | Reduced (standard conditions) |
Risk of Caustic Shock to Culture | Significant | Eliminated |
The development of neutral pH feed formulations represents a significant advancement in bioprocess intensification, with L-cysteine S-sulfate sodium salt sesquihydrate serving as a cornerstone technology alongside its companion molecule, phospho-L-tyrosine disodium salt. These modified amino acids collectively address the dual formulation challenges presented by the tyrosine-cysteine precipitation cascade that occurs when attempting to concentrate conventional amino acid feeds to nutritionally relevant levels [1] [4]. The molecular modification strategy—sulfation of cysteine and phosphorylation of tyrosine—confers exceptional aqueous solubility while maintaining biological utilization by cultured cells. This enables formulation of concentrated single-feed platforms that maintain physiological pH (6.5-7.5) without precipitation during storage or feed-line transit.
Implementation of neutral pH feeds containing L-cysteine S-sulfate sodium salt sesquihydrate fundamentally transforms bioreactor dynamics by preventing caustic shock events previously associated with high-pH cysteine supplementation. Traditional alkaline cysteine feeds created localized pH spikes upon addition to the culture vessel, triggering cellular stress responses that negatively impacted viability and productivity [3] [6]. The neutral pH compatibility of this modified cysteine derivative maintains physiological osmolarity and eliminates pH excursions, resulting in more stable process parameters and enhanced cellular performance. This formulation strategy integrates seamlessly with modern intensified processing platforms, including concentrated fed-batch and perfusion systems targeting high cell densities (>50 million cells/mL) where metabolic stability proves critical to maintaining recombinant protein quality attributes.
Table: Neutral pH Feed Composition for Recombinant Protein Production
Component | Concentration Range | Function | Compatibility with L-Cysteine S-Sulfate |
---|---|---|---|
L-Cysteine S-Sulfate Sodium Salt Sesquihydrate | 100-500 mM | Sulfur source, disulfide bond precursor | Core component |
Phospho-L-Tyrosine Disodium Salt | 50-300 mM | Aromatic amino acid precursor | Direct companion technology |
Other Amino Acids | Variable concentrations | Building blocks for protein synthesis | Enhanced stability |
Vitamins/Cofactors | Variable concentrations | Metabolic support | No adverse interactions |
Buffer System | Physiological pH range | pH maintenance | Full neutral pH compatibility |
L-Cysteine S-sulfate sodium salt sesquihydrate delivers critical quality advantages in biotherapeutic manufacturing through its ability to suppress aberrant trisulfide bond formation in recombinant proteins. Traditional cysteine supplementation strategies create conditions conducive to trisulfide bond generation—non-native covalent linkages between three sulfur atoms (Cys-S-S-S-Cys) that form when surplus cysteine persulfide species react with protein disulfide bonds during synthesis and secretion [1] [6]. These structural aberrations present significant product quality concerns as they may alter protein folding, stability, biological activity, and immunogenicity profiles of monoclonal antibodies and Fc-fusion therapeutics. The molecular stabilization inherent to L-cysteine S-sulfate sodium salt sesquihydrate substantially reduces free sulfide availability within the culture environment, thereby diminishing trisulfide precursor formation.
The implementation of this modified cysteine derivative demonstrates quantifiable improvements in product quality attributes across multiple bioprocessing platforms. Cell cultures supplemented with L-cysteine S-sulfate sodium salt sesquihydrate produce therapeutic proteins with reduced fragmentation profiles and decreased trisulfide content compared to matched processes using conventional cysteine [1] [6]. This quality enhancement stems from the compound's controlled release mechanism—the sulfate modification requires enzymatic cleavage within the cell, effectively regulating cysteine availability to match cellular metabolic capacity rather than creating extracellular supersaturated conditions. This biochemical regulation minimizes the accumulation of reactive sulfur species that drive trisulfide generation while still providing adequate cysteine reserves to support proper disulfide bond formation during protein folding in the endoplasmic reticulum.
Table: Impact on Recombinant Protein Quality Attributes
Quality Attribute | Conventional Cysteine Process | L-Cysteine S-Sulfate Process | Improvement Significance |
---|---|---|---|
Trisulfide Bond Content | 5-15% (varies by molecule) | < 2% | Reduced product variants |
Protein Fragmentation | Moderate to high | Significantly reduced | Enhanced product stability |
Aggregate Formation | Process-dependent | Typically reduced | Improved purity profile |
Oxidative Modifications | Elevated | Decreased | Enhanced product consistency |
Structural Heterogeneity | Increased | Reduced | Improved batch-to-batch consistency |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0